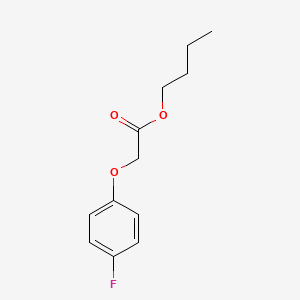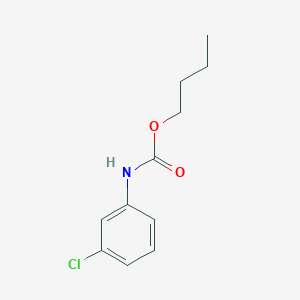
Carbamic acid, 3-chlorophenyl-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 3-chlorophenyl-, butyl ester is an organic compound with the molecular formula C_11H_14ClNO_2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a butyl group, and the phenyl ring is substituted with a chlorine atom at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, 3-chlorophenyl-, butyl ester typically involves the reaction of 3-chlorophenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
3-Chlorophenyl isocyanate+Butanol→Carbamic acid, 3-chlorophenyl-, butyl ester
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid, 3-chlorophenyl-, butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carbamic acid and butanol.
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: 3-Chlorophenyl carbamic acid and butanol.
Substitution: Various substituted carbamic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, 3-chlorophenyl-, butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of carbamic acid, 3-chlorophenyl-, butyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic activity. This mechanism is particularly relevant in its potential antimicrobial and antifungal activities, where it targets essential enzymes in microbial cells.
Comparaison Avec Des Composés Similaires
Carbamic acid, 3-chlorophenyl-, butyl ester can be compared with other similar compounds, such as:
- Carbamic acid, 3-chlorophenyl-, methyl ester
- Carbamic acid, 3-chlorophenyl-, ethyl ester
- Carbamic acid, phenyl-, butyl ester
Uniqueness:
- The presence of the butyl group in this compound imparts unique physical and chemical properties compared to its methyl and ethyl counterparts. The longer alkyl chain can influence its solubility, reactivity, and biological activity.
- The chlorine substitution on the phenyl ring also differentiates it from non-chlorinated analogs, affecting its reactivity and potential applications.
Propriétés
Numéro CAS |
2445-41-2 |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
butyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-7-15-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
Clé InChI |
BNTSUNVFPLPWCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


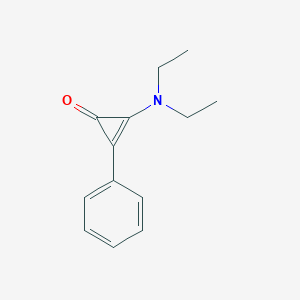
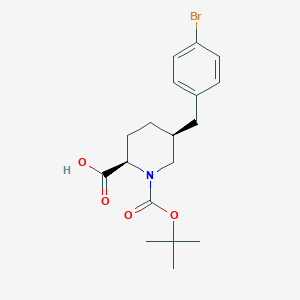
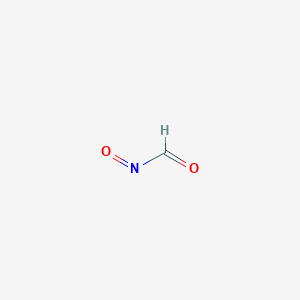

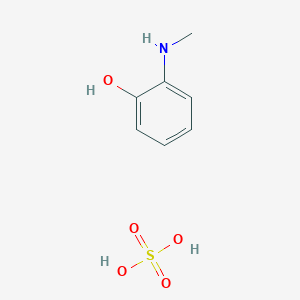


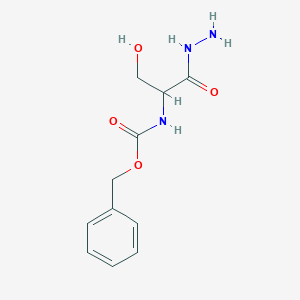
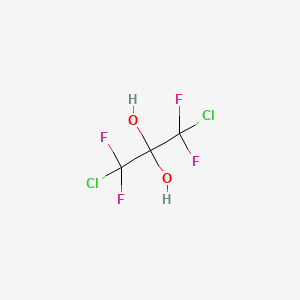
![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)

